

Application Notes: High-Resolution Mass Spectrometry of Quinoline Derivatives

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Compound of Interest

Compound Name: *2-Methylquinoline-4-carboxamide*

Cat. No.: *B101038*

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Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds widely utilized in drug discovery and development due to their broad range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] Accurate and sensitive analytical methods are essential for the characterization, quantification, and metabolic profiling of these compounds in various matrices. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), provides a powerful platform for the analysis of quinoline derivatives, offering high sensitivity, selectivity, and the ability to perform structural elucidation.[4][5][6] This document provides detailed protocols and data for the analysis of quinoline derivatives using LC-HRMS systems like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers.[7][8][9]

Core Concepts in HRMS Analysis

High-resolution mass spectrometry is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with high accuracy, typically with mass errors below 5 mDa.[10] This precision allows for the determination of the elemental composition of a molecule from its exact mass, a critical step in identifying unknown metabolites or degradation products.[6][8] Key HRMS platforms include Time-of-Flight (TOF) and Orbitrap analyzers, both of which provide the high resolution necessary for confident compound identification.[8][10][11] Tandem mass spectrometry (MS/MS) capabilities on these instruments allow for the fragmentation of precursor ions, generating characteristic product ion spectra that provide valuable structural information.[7][10][12]

Experimental Protocols

Protocol 1: Analysis of Quinoline Derivatives in Biological Matrices (Plasma/Serum)

This protocol is designed for the quantitative analysis of quinoline-based drugs and their metabolites in plasma or serum, a common application in pharmacokinetic studies.

1. Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from plasma or serum samples.[\[13\]](#)

- To 100 μ L of plasma or serum in a microcentrifuge tube, add 300 μ L of ice-cold acetonitrile. To enable accurate quantification, the acetonitrile should be fortified with a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).[\[13\]](#)
- Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[\[13\]](#)
- Centrifuge the sample at 10,000 \times g for 10 minutes at 4°C to pellet the precipitated proteins. [\[13\]](#)
- Carefully transfer the supernatant to a clean tube or an LC-MS vial.
- Filter the supernatant through a 0.22 μ m syringe filter to remove any remaining particulate matter before injection.[\[4\]](#)[\[14\]](#)

2. Liquid Chromatography (LC) Conditions Chromatographic separation is crucial for resolving the analyte of interest from endogenous matrix components and potential isomers.

- Instrument: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size) is commonly used.[\[14\]](#)
- Mobile Phase A: Water with 0.1% formic acid.[\[4\]](#)[\[14\]](#)
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[\[4\]](#)[\[14\]](#)

- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5-95% B
 - 8-10 min: 95% B
 - 10.1-12 min: 5% B (re-equilibration)

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 μ L.[\[14\]](#)

- Column Temperature: 40°C.

3. High-Resolution Mass Spectrometry (HRMS) Conditions These parameters are typical for a Q-TOF or Orbitrap instrument operating in positive electrospray ionization mode, which is effective for most quinoline derivatives.[\[7\]](#)[\[10\]](#)

- Ionization Mode: Electrospray Ionization (ESI), Positive.[\[7\]](#)[\[10\]](#)

- Capillary Voltage: 3.5 kV.[\[11\]](#)

- Source Temperature: 320°C.[\[11\]](#)

- Scan Mode: Full MS / dd-MS² (data-dependent acquisition).[\[9\]](#)

- Full MS Scan Range: m/z 100-1000.[\[11\]](#)

- MS Resolution: 70,000.[\[11\]](#)

- MS/MS Resolution: 17,500.[\[11\]](#)

- Collision Energy (CID): A range of collision energies (e.g., 10-40 eV) should be tested to achieve optimal fragmentation for structural confirmation.

Protocol 2: Analysis from Solid Materials (e.g., Textiles, Reaction Mixtures)

This protocol is adapted for extracting quinoline derivatives from solid matrices.

1. Sample Preparation: Ultrasonic Extraction

- Weigh or cut approximately 1.0 g of the solid sample into small pieces.[5]
- Place the sample in an appropriate extraction vessel.[5]
- Add 10 mL of a suitable organic solvent, such as acetonitrile or methanol.[4][5]
- Perform ultrasonic extraction for 30 minutes.[5]
- Allow the extract to cool and filter it through a 0.22 μm syringe filter into an LC-MS vial.[4][5]
- For quantitative analysis, a calibration curve should be prepared using standard solutions of the analyte.[14]

2. LC-HRMS Conditions The LC-HRMS conditions would be similar to those described in Protocol 1, with adjustments to the gradient as needed to resolve specific compounds of interest.

Data Presentation

High-resolution mass spectrometry provides precise mass measurements that are critical for identifying quinoline derivatives and their characteristic fragments. The fragmentation patterns observed in MS/MS spectra are useful for distinguishing between isomers and elucidating the structure of unknown compounds.[10]

Table 1: Example Quantitative and Qualitative Data for Selected Quinoline Derivatives

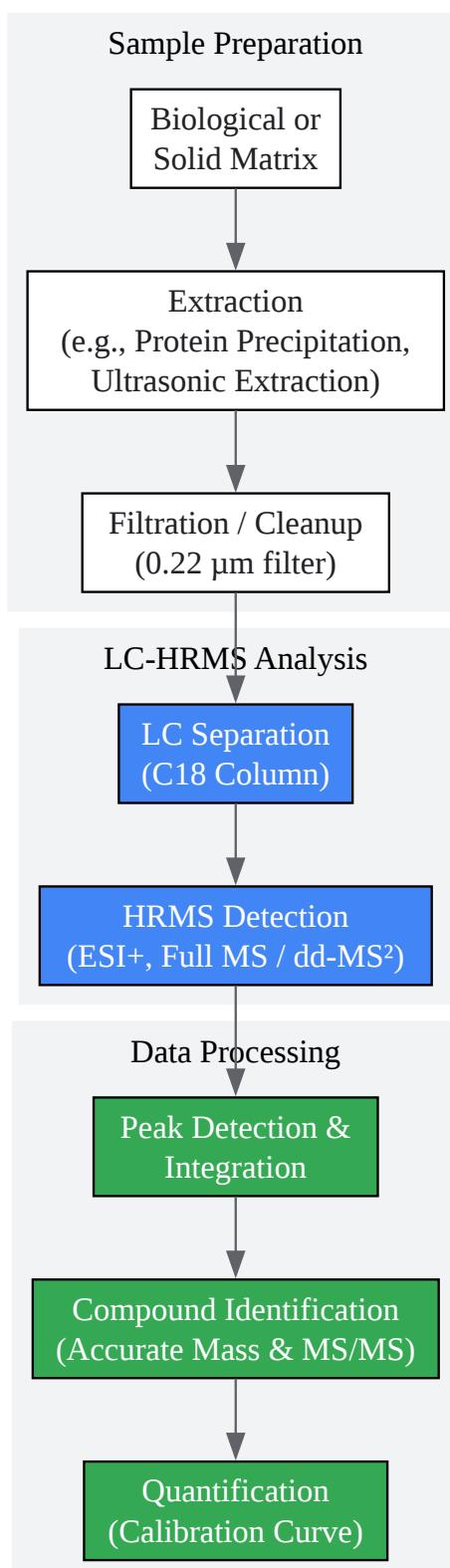
Compound	Precursor Ion [M+H] ⁺ (m/z)	Major Fragment Ions (m/z)	Mass Accuracy (ppm)	Typical Matrix
Quinoline	130.0651	102.0546, 77.0386	< 2	Environmental
Chloroquine	320.1524	247.0949, 146.0604	< 2	Plasma
Moxifloxacin	402.1932	384.1827, 358.1666, 261.0982	< 3	Serum
Lenvatinib	427.1462	370.0880, 286.0611	< 3	Cell Lysate

Note: The fragment ions are representative and can vary based on collision energy and instrument type. Mass accuracy is typically expected to be below 5 ppm.

Visualizations

Experimental Workflow

The general workflow for the analysis of quinoline derivatives by LC-HRMS involves several key stages from sample collection to final data analysis.

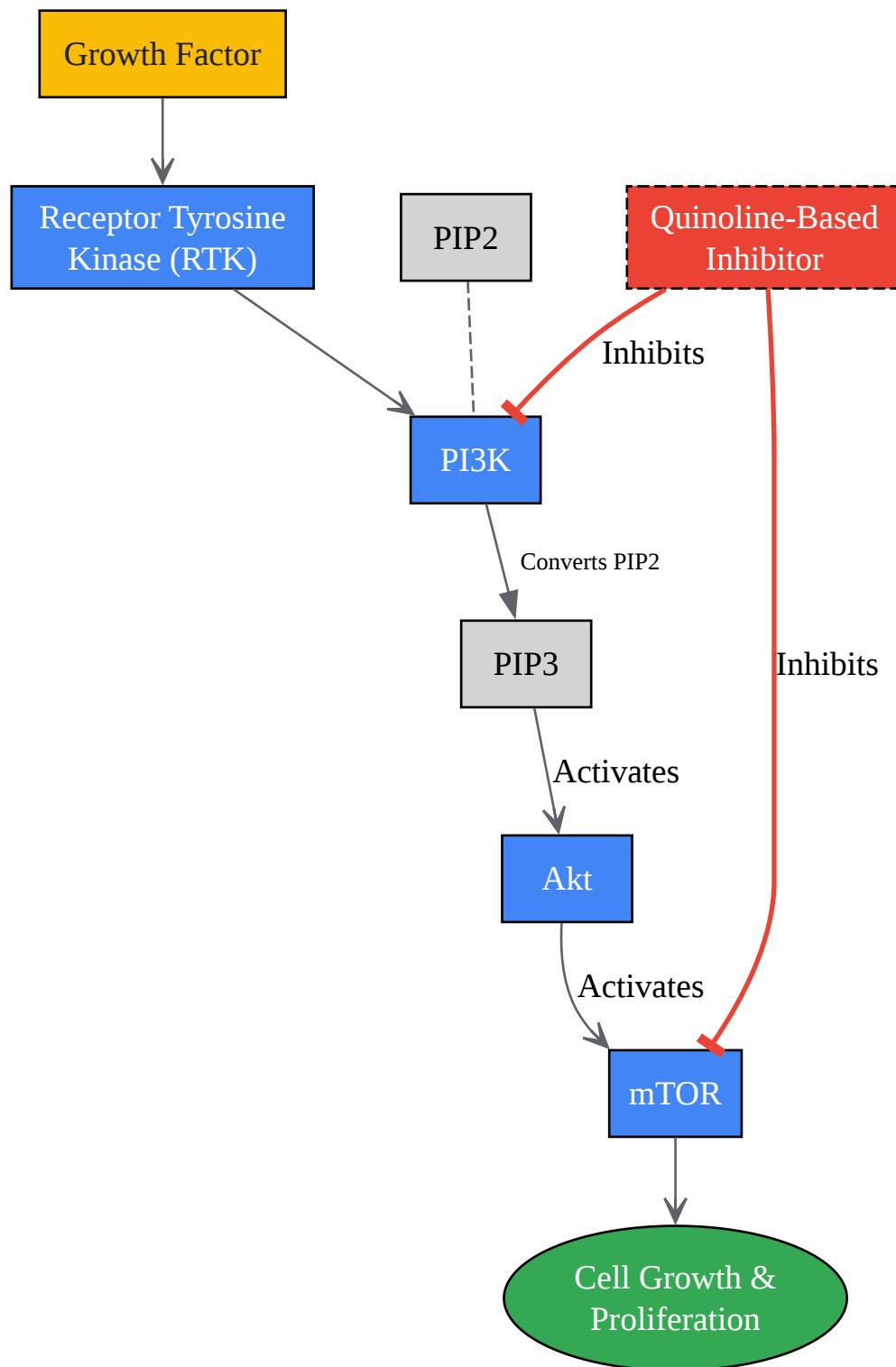


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Caption: General experimental workflow for LC-HRMS analysis of quinoline derivatives.

Signaling Pathway: Quinoline-Based Kinase Inhibitors

Many quinoline derivatives function as kinase inhibitors, targeting signaling pathways crucial for cell growth and proliferation, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.^[3]



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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a dual quinoline-based inhibitor.

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